Ethyl (((trifluoromethyl)sulfonyl)oxy)acetate
Overview
Description
Ethyl (((trifluoromethyl)sulfonyl)oxy)acetate is a unique chemical compound. It’s a derivative of trifluoromethanesulfonic acid, which is one of the strongest known acids . This compound is part of a class of chemicals known as fluorinated sulfones . Fluorinated sulfones are being explored for a wide range of applications, including energy storage devices such as lithium-ion batteries .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves complex chemical reactions. For instance, trifluoromethanesulfonic acid, a related compound, is produced industrially by electrochemical fluorination of methanesulfonic acid . The resulting compound is then hydrolyzed, and the resulting triflate salt is reprotonated .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of the trifluoromethyl group. This group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group has been involved in several chemical reactions, such as coupling reactions, nucleophilic reactions, and electrophilic reactions .Chemical Reactions Analysis
The trifluoromethyl group in this compound can participate in a variety of chemical reactions. For example, recent advances in trifluoromethylation have enabled the preparation of some aliphatic trifluoromethyl ethers under mild conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by the presence of the trifluoromethyl group. Trifluoromethanesulfonic acid, a related compound, is a hygroscopic, colorless, slightly viscous liquid and is soluble in polar solvents .Scientific Research Applications
1. Organic Synthesis and Medicinal Chemistry
Ethyl (((trifluoromethyl)sulfonyl)oxy)acetate and its derivatives have been extensively used in organic synthesis. A notable application is in the synthesis of thienothiopyrans, which are of interest in medicinal chemistry due to their potential biological activities. The process involves L-proline-catalyzed three-component reactions, yielding thieno[3,2-c]thiopyran derivatives with high diastereoselectivity. This method is significant for creating multiple stereocenters in a single operation, a critical aspect in synthesizing complex organic molecules (Indumathi, Perumal, & Menéndez, 2010).
2. Development of Functionalized Warheads in Drug Discovery
Another important application is the development of oxazolyl-decorated sulfonyl fluoride warheads. These compounds are synthesized through a Rh2(OAc)4-catalyzed annulation process, combining ethyl ester derivatives of methyl-2-diazo-2-(fluorosulfonyl)acetate with nitriles. This method is a breakthrough in the field of drug discovery, providing a direct route to a unique class of functionalized compounds with potential applications in medicinal chemistry and chemical biology (Fang et al., 2020).
3. Green Catalysis in Chemical Processes
This compound has also been used in the context of green chemistry. It serves as a component in the synthesis of ethyl acetate, a widely used solvent, via environmentally friendly methods. The esterification of acetic acid with ethanol, catalyzed by green catalysts like ionic liquids, is a notable example. This approach not only offers a sustainable alternative to traditional methods but also achieves high yields and purity, underlining its industrial significance (He et al., 2018).
4. Electrochemistry and Energy Storage
In the field of electrochemistry, derivatives of this compound have been investigated for their roles in the electrochemical reduction of oxygen in ionic liquids. This research is vital for understanding the behavior of superoxide species in different solvents, which has implications in energy storage and conversion technologies (Buzzeo et al., 2003).
Future Directions
The future directions for research on Ethyl (((trifluoromethyl)sulfonyl)oxy)acetate and similar compounds are likely to be influenced by their potential applications. For instance, fluorinated sulfones are currently being targeted for applications in next-generation lithium-ion battery electrolytes .
Properties
IUPAC Name |
ethyl 2-(trifluoromethylsulfonyloxy)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O5S/c1-2-12-4(9)3-13-14(10,11)5(6,7)8/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFJZCGIJRHYDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40327329 | |
Record name | Ethyl (((trifluoromethyl)sulfonyl)oxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61836-02-0 | |
Record name | Ethyl (((trifluoromethyl)sulfonyl)oxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40327329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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